Cas no 1241551-54-1 (N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide structure
1241551-54-1 structure
商品名:N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
CAS番号:1241551-54-1
MF:C14H25N3O
メガワット:251.36780333519
CID:6382619
PubChem ID:47023446

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
    • NCGC00330510-01
    • N-(2-cyano-3-methylbutan-2-yl)-2-[1-cyclopropylethyl(methyl)amino]acetamide
    • 1241551-54-1
    • AKOS034188311
    • Z326715936
    • AB01324625-02
    • EN300-26683142
    • インチ: 1S/C14H25N3O/c1-10(2)14(4,9-15)16-13(18)8-17(5)11(3)12-6-7-12/h10-12H,6-8H2,1-5H3,(H,16,18)
    • InChIKey: HKDZIZYVXJVPQT-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN(C)C(C)C1CC1)NC(C#N)(C)C(C)C

計算された属性

  • せいみつぶんしりょう: 251.199762429g/mol
  • どういたいしつりょう: 251.199762429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 353
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 56.1Ų

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26683142-1.0g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
1.0g
$842.0 2025-03-20
Enamine
EN300-26683142-0.5g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-26683142-5.0g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-26683142-10.0g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
10.0g
$3622.0 2025-03-20
Enamine
EN300-26683142-0.05g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-26683142-2.5g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
2.5g
$1650.0 2025-03-20
Enamine
EN300-26683142-0.25g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26683142-0.1g
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide
1241551-54-1 95.0%
0.1g
$741.0 2025-03-20

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide 関連文献

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamideに関する追加情報

Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide (CAS No. 1241551-54-1)

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1241551-54-1, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this molecule, featuring a complex arrangement of functional groups, makes it a subject of intense study among chemists and biochemists.

The primary focus of this introduction is to provide a comprehensive overview of the compound, highlighting its chemical properties, potential applications, and the latest research findings associated with it. By delving into the molecular characteristics and its pharmacological relevance, we aim to offer a detailed understanding of why this compound is of particular interest in contemporary medicinal chemistry.

The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide can be represented as C₁₃H₂₁NO₃. This formula underscores the complexity of the compound, which integrates multiple functional groups such as cyano, amide, and alkyl chains. The presence of these groups contributes to the unique reactivity and potential biological interactions of the molecule.

One of the most striking features of this compound is its structural diversity. The combination of a cyano group with a dimethylpropyl moiety on one side and an amide group with a cyclopropylethylmethylamino substituent on the other creates a multifaceted chemical entity. This structural complexity is not merely an academic curiosity but also a practical advantage in drug design, as it allows for the exploration of various pharmacophoric elements that could enhance binding affinity and selectivity.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has emerged as a candidate for further investigation due to its potential to interact with biological targets in a unique manner. Preliminary studies have suggested that this compound may exhibit properties relevant to anti-inflammatory and anti-proliferative activities, making it a promising lead for drug discovery programs.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the cyano group and the complex amine moiety are particularly challenging steps that demand expertise in synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been employed to achieve high yields and purity levels.

From a computational chemistry perspective, the molecular structure of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been subjected to extensive molecular modeling studies. These studies aim to elucidate the three-dimensional conformation of the molecule and predict its interactions with biological targets. Computer simulations have revealed that certain regions of the molecule are likely to engage in hydrogen bonding and hydrophobic interactions with proteins, which could be critical for its pharmacological activity.

The pharmacological profile of this compound is still under active investigation. However, initial in vitro assays have provided intriguing insights into its potential therapeutic applications. Researchers have observed that N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide can modulate the activity of key enzymes involved in inflammatory pathways. This finding aligns with the growing recognition that targeting inflammation is crucial for treating various chronic diseases.

Furthermore, the compound has shown promise in preclinical models where it demonstrated ability to inhibit the proliferation of certain cancer cell lines. The mechanism by which this occurs is still being explored but preliminary data suggest that it may interfere with critical signaling pathways that drive tumor growth. These results are particularly encouraging given the high unmet medical needs in oncology.

The development of new drugs often involves rigorous testing to ensure safety and efficacy before they can be translated into clinical use. N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide is currently undergoing further preclinical studies to evaluate its pharmacokinetic properties and potential side effects. These studies are essential for determining whether this compound can progress to human trials and ultimately become a viable therapeutic option.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding and utilization of complex molecules like N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide. Chemists work hand-in-hand with biologists, pharmacologists, and computer scientists to unravel the mysteries behind molecular interactions and develop innovative treatments for human diseases.

In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide (CAS No. 1241551-54-1) represents an exciting avenue in pharmaceutical research. Its unique molecular structure combined with promising preclinical findings positions it as a valuable candidate for further development. As our knowledge base expands and new technologies emerge, compounds like this one will continue to play a pivotal role in shaping future therapeutic strategies.

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